![molecular formula C17H33ClN2O6 B1458121 Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate CAS No. 934164-55-3](/img/structure/B1458121.png)
Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate
Overview
Description
“Tert-butyl (1-chloro-2-oxo-7,10,13-trioxa-3-azahexadecan-16-yl)carbamate” is a chemical compound with the molecular formula C17H33ClN2O6 . It has a molecular weight of 396.91 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a carbamate group (tert-butyl carbamate) and a long chain with multiple oxygen atoms . The exact 3D structure or conformation is not provided in the search results.Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature, given its structural similarity to other carbamate compounds . It’s expected to be soluble in polar solvents due to the presence of multiple oxygen atoms and a carbamate group . The exact physical and chemical properties such as melting point, boiling point, and solubility in various solvents are not provided in the search results .Scientific Research Applications
PROTAC Development
Chloroacetamido-C-PEG3-C3-NHBoc is primarily used as a PROTAC linker . PROTACs, or PROteolysis TArgeting Chimeras, are molecules designed to induce the degradation of specific proteins within the cell . This compound serves as a bridge connecting the ligand for an E3 ubiquitin ligase with the ligand for the target protein, facilitating the ubiquitination and subsequent proteasome-mediated degradation of the target protein .
Cancer Research
In cancer research, the ability to selectively degrade oncogenic proteins is invaluable. Using Chloroacetamido-C-PEG3-C3-NHBoc as a linker in PROTACs allows researchers to target and eliminate proteins that contribute to tumor growth and survival .
Neurodegenerative Disease Studies
PROTACs synthesized with Chloroacetamido-C-PEG3-C3-NHBoc can be used to study neurodegenerative diseases by targeting and degrading proteins that form toxic aggregates in the brain, such as tau in Alzheimer’s disease or alpha-synuclein in Parkinson’s disease .
Drug Resistance
The compound can be used to combat drug resistance in infectious diseases and cancer by degrading proteins that confer resistance to drugs, thereby restoring the efficacy of existing therapeutics .
Signal Transduction Research
By degrading key proteins involved in signal transduction pathways, researchers can use PROTACs with Chloroacetamido-C-PEG3-C3-NHBoc to study the dynamic regulation of signaling networks in various physiological and pathological processes .
Protein Interaction Studies
This linker can help in dissecting protein-protein interactions by selectively degrading one of the interacting partners, thus allowing the study of the resulting effects on cellular functions .
Enzyme Function Analysis
Enzymes that are difficult to inhibit through traditional small molecule inhibitors can be targeted for degradation with PROTACs using Chloroacetamido-C-PEG3-C3-NHBoc, providing a new approach to study enzyme function .
Immune System Modulation
The degradation of proteins that regulate immune responses can be a strategy to modulate the immune system, potentially leading to new treatments for autoimmune diseases or enhancing the efficacy of immunotherapies .
Safety and Hazards
Mechanism of Action
- The PROTAC molecule recruits the E3 ligase to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Mode of Action
Pharmacokinetics
- Chloroacetamido-C-PEG3-C3-NHBoc is administered intracellularly within PROTAC molecules. It localizes to the cellular environment where the target protein resides. The compound undergoes intracellular metabolism during the degradation process. Since it operates intracellularly, excretion is not relevant. Its efficient delivery within PROTACs enhances target protein degradation .
properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBMYSGRCJLZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetamido-C-PEG3-C3-NHBoc |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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